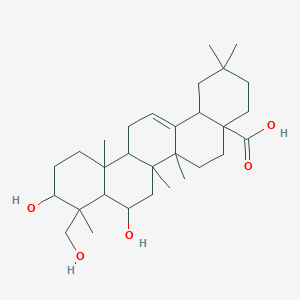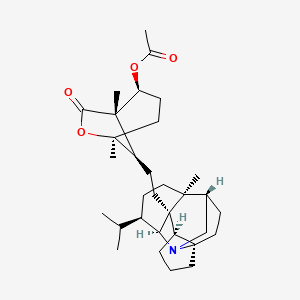
Uncargenine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Uncargenin C often involves complex organic reactions and is key to understanding their biological functions. For instance, the semisynthesis and structure-activity studies of uncarinic acid C isolated from Uncaria rhynchophylla show how natural compounds are modified to enhance their biological activity, potentially offering insights into methods that could be applied to Uncargenin C (Yoshioka et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like Uncargenin C is crucial for understanding their chemical behavior and interaction with biological molecules. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used for structure elucidation. Research on similar compounds provides a basis for understanding the structural requirements for biological activity, as seen in studies on uncarinic acid C (Yoshioka et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds like Uncargenin C, including their ability to participate in specific reactions, is essential for their therapeutic use. The synthesis of related compounds often reveals the chemical reactivity and functional group transformations crucial for their biological effects. For example, the total synthesis of carbocyclic polyoxin C and its alpha-epimer showcases complex chemical reactions that could be relevant for synthesizing similar compounds (Zhang & Miller, 1998).
Applications De Recherche Scientifique
Source et structure
L'uncargenine C est un composé triterpénoïde qui peut être isolé de l'Uncaria rhynchophyllo {svg_1}. Sa structure est identifiée comme étant l'acide 3β, 6β, 23-trihydroxyoléan-12-ène-28-oïque {svg_2}.
Activité anti-leucémique potentielle
Les intermédiaires de l'this compound ont montré une activité anti-leucémique {svg_3}. Cependant, l'this compound elle-même ne possède pas cette activité {svg_4}.
Synthèse
L'this compound, ainsi que d'autres triterpénoïdes comme l'uncargenine A et B, peuvent être extraits de l'extrait d'éthanol d'Uncaria rhynchophyllo {svg_5}. Le processus d'extraction implique une chromatographie sur colonne {svg_6}.
Safety and Hazards
Uncargenin C should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLUGUSXUFEDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structure of uncargenin C and where has it been found?
A1: Uncargenin C is characterized as 3β,6β,23-trihydroxyolean-12-en-28-oic acid []. This means it possesses a pentacyclic triterpenoid skeleton with a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, and 23. It has been isolated from plants like Uncaria rhynchophylla [] and Turpinia arguta [].
Q2: Does uncargenin C show any biological activity?
A2: While specific mechanistic studies are limited, uncargenin C, alongside other compounds, was identified in an extract of Uncaria rhynchophylla that demonstrated inhibitory effects on nitric oxide production in LPS-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, but further research is needed to confirm this and understand the underlying mechanisms.
Q3: Are there other pentacyclic triterpenoids similar to uncargenin C?
A3: Yes, several structurally related pentacyclic triterpenoids have been identified alongside uncargenin C. For example, uncargenin A and uncargenin B were also isolated from Uncaria rhynchophylla []. Additionally, compounds like asiatic acid and arjunolic acid share structural similarities and have been found in some of the same plant sources [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)